molecular formula C11H9ClN2O2 B1494032 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid CAS No. 1287189-46-1

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B1494032
CAS No.: 1287189-46-1
M. Wt: 236.65 g/mol
InChI Key: GERHFBATOJZCQY-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (CTCA) is an imidazole derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.655 g/mol . It features a chloro substituent at position 4, a 4-methylphenyl group at position 5, and a carboxylic acid functional group at position 2 of the imidazole ring. CTCA is recognized as a metabolite of the fungicide cyazofamid, formed during environmental degradation processes . Its structural attributes, including polarity conferred by the carboxylic acid group, influence its environmental mobility and persistence in soil and water systems .

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERHFBATOJZCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009401
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287189-46-1
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287189461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M3FW1Y63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically proceeds through the following key stages:

Detailed Preparation Steps

Starting Materials and Initial Cyclization

  • The synthesis often begins with p-methylacetophenone or related aryl ketones as the aryl source.
  • Halogenation under controlled light or chemical conditions introduces a halogen (often chlorine) onto the aromatic ring or adjacent positions.
  • The halogenated intermediate is reacted with glyoxal and hydroxylamine sulfate to form the imidazole ring through cyclization, establishing the core heterocyclic structure.

Chlorination and Cyanation

  • The imidazole intermediate undergoes chlorination using reagents such as sulfur oxychloride or sulfur chloride to introduce the chloro substituent at position 4.
  • Simultaneously or subsequently, cyanation (introduction of a cyano group) can be performed to yield 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile, a key precursor to the carboxylic acid.

Conversion to Carboxylic Acid

  • The nitrile intermediate is hydrolyzed under acidic conditions (pH < 6) to produce the target 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid .
  • This hydrolysis can be performed in aqueous acidic media, often with heating to facilitate conversion.

Industrial Refining and Purification Method

A patented industrial refining method for a closely related compound, 4(5)-chloro-2-cyano-5-(4'-methylphenyl)imidazole, provides insights into scalable preparation and purification techniques relevant to this compound:

Step Description Conditions Notes
1 Dissolution of crude product in mixed alkaline water and organic solvent Temperature: 20-50 °C; Stirring: 0.5-2 hours Alkaline water contains 5-15% mass of NaOH, KOH, NaHCO3, Na2CO3, or K2CO3
2 Phase separation and filtration Maintain 20-50 °C Removes impurities
3 Cooling and neutralization with dilute HCl Cooling to 0-30 °C Precipitates purified white solid
4 Filtration and drying Ambient conditions Yields refined product with purity ~98.2%
  • The organic solvents used include benzene, toluene, xylene, dichloroethane, chloroform, ethyl acetate, and cyclohexane.
  • The mass ratio of crude product to solvent mixture is 1:4-7.
  • This method is designed for industrial-scale production, emphasizing simplicity, cost-effectiveness, and high purity.

Alternative Synthetic Strategies from Literature

Research on related 1,5-diaryl-1H-imidazole-4-carboxylic acids provides alternative synthetic routes:

  • Starting from acyl chlorides and aniline derivatives , amides are formed.
  • These amides are converted to imidoyl chlorides , which then undergo cycloaddition with ethyl isocyanoacetate to form imidazole-4-carboxylate esters.
  • Subsequent hydrolysis or conversion of esters yields the carboxylic acid derivatives.

This approach offers a modular synthesis pathway that can be adapted to introduce various aryl substituents, including the 4-methylphenyl group.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome
Imidazole Ring Formation Cyclization of halogenated acetophenone with glyoxal and hydroxylamine sulfate p-methylacetophenone, glyoxal, hydroxylamine sulfate Formation of imidazole core
Chlorination & Cyanation Reaction with sulfur oxychloride/sulfur chloride Sulfur oxychloride, sulfur chloride Introduction of chloro and cyano groups
Hydrolysis to Acid Acidic hydrolysis of nitrile intermediate Dilute HCl, pH < 6, heating Conversion to carboxylic acid
Industrial Refining Alkaline aqueous-organic solvent treatment, filtration, neutralization NaOH/KOH/NaHCO3 mixtures, benzene/toluene, 20-50 °C High-purity refined product (~98.2%)
Alternative Route Amide formation, imidoyl chloride synthesis, cycloaddition with ethyl isocyanoacetate Acyl chloride, aniline, ethyl isocyanoacetate Modular synthesis of imidazole-4-carboxylates

Research Findings and Practical Considerations

  • The patented refining method demonstrates that alkaline aqueous-organic solvent mixtures efficiently remove impurities and enable high-purity isolation of the imidazole derivatives suitable for large-scale production.
  • Hydrolysis under acidic conditions is a reliable method to convert nitrile intermediates to the corresponding carboxylic acids, with microbial degradation pathways also noted in environmental contexts.
  • The modular synthetic approach via imidoyl chlorides and cycloaddition allows for structural diversification and may improve yields and selectivity in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for treating various diseases.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazole ring interacts with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between CTCA and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Applications/Notes
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (CTCA) C₁₁H₉ClN₂O₂ 236.655 4-Cl, 5-(4-methylphenyl) Carboxylic acid Cyazofamid metabolite; monitored in environmental leaching studies .
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile (CCIM) C₁₁H₈ClN₃ ~217.45 (calculated) 4-Cl, 5-(4-methylphenyl) Carbonitrile Cyazofamid metabolite; less polar than CTCA, potentially more persistent in soil .
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid C₁₅H₁₁BrClFN₃O₂ (inferred) ~411.63 (calculated) 4-Br, 2-Cl, 4-F, 1-methyl Carboxylic acid Complex halogenated structure; potential pharmaceutical applications (inferred from substituents) .
2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid C₁₂H₁₁ClN₂O₂ 250.68 4-Cl (phenyl), 5-ethyl Carboxylic acid Higher molecular weight than CTCA; ethyl group may reduce aqueous solubility .
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol C₁₆H₁₃ClN₂S ~300.52 (calculated) 4-Cl (phenyl), 5-(4-methylphenyl) Thiol Thiol group enables disulfide bond formation; distinct reactivity compared to CTCA .

Key Comparative Findings:

Functional Group Diversity: CTCA and its benzimidazole analog () share a carboxylic acid group, which enhances hydrophilicity and environmental detectability . The thiol group in ’s compound introduces redox-active properties, differentiating it from CTCA’s acid-driven interactions .

Substituent Effects: Halogenation patterns vary significantly. CTCA and CCIM feature a single chloro group, while the benzimidazole derivative () includes bromo, chloro, and fluoro substituents, likely enhancing biological activity .

Environmental and Biological Relevance :

  • CTCA and CCIM are critical markers in cyazofamid degradation studies, with CTCA’s carboxylic acid group facilitating detection in water leaching experiments .
  • Complex halogenated derivatives (e.g., ) are structurally tailored for pharmaceutical applications, leveraging halogen bonds for target binding .

Biological Activity

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and an anticancer agent. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H9ClN2O2
  • CAS Number : 1287189-46-1
  • Molecular Structure : The compound features a five-membered imidazole ring with a chloro substituent at the 4-position and a carboxylic acid at the 2-position, along with a p-tolyl (4-methylphenyl) group at the 5-position.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

Enzyme Inhibition

One of the key activities of this compound is its role as an enzyme inhibitor. It has been identified as a leucine racemase inhibitor , which is significant for bacterial growth regulation. This inhibition can potentially lead to new antibiotic developments by targeting bacterial metabolism pathways.

Anticancer Properties

The compound has demonstrated anti-tumor activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further research in oncology .

Cell LineIC50 (µM)Mechanism of Action
HeLa0.1Inhibition of tubulin polymerization
HCT-150.2Induction of DNA damage
MDA-MB-4680.15Cell cycle arrest in G2/M phase

The biological activity of this compound appears to be mediated through its interaction with specific enzymes and pathways:

  • Enzyme Interaction : The compound binds to leucine racemase, disrupting normal metabolic processes in bacteria.
  • Antitumor Mechanisms : It affects microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that it increases γ-H2AX foci, indicating DNA damage response activation .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of various imidazole derivatives on cancer cell lines, highlighting that this compound exhibited significant cytotoxicity against multiple lines, particularly breast and colon cancer cells .
  • Enzyme Inhibition Study : Research focusing on enzyme inhibition revealed that this compound effectively inhibited leucine racemase with an IC50 value indicative of its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameBiological Activity
4-Bromo-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acidModerate anticancer activity
5-Isopropyl-1H-imidazole-2-carboxylic acidLower enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid, and how can purity be ensured?

The synthesis typically involves multi-step procedures, including cyclization of precursors and functional group modifications. For example, chlorination at the 5-position may use reagents like POCl₃ or NCS (N-chlorosuccinimide), followed by carboxylation via formic acid derivatives under acidic conditions. To ensure purity, employ recrystallization in solvents like ethanol or DCM and validate via HPLC (≥95% purity) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .
  • HPLC-MS : For assessing purity and detecting trace impurities .
  • FTIR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. How can solubility profiles be experimentally determined for this compound?

Use the shake-flask method : Dissolve the compound in a saturated solution of a solvent (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify concentration via UV-Vis spectroscopy. Imidazole derivatives often show limited aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMF) due to the carboxylic acid group .

Q. What in vitro assays are suitable for initial evaluation of anti-inflammatory activity?

  • COX-2 inhibition assays : Measure IC₅₀ values using recombinant COX-2 enzyme and a colorimetric substrate (e.g., prostaglandin H₂ conversion).
  • Cytokine profiling : Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Substituent variation : Synthesize analogs with halogens (e.g., F, Br) at the 4-methylphenyl group or replace the carboxylic acid with amides/esters.
  • Biological testing : Compare IC₅₀ values in COX-2 assays and cytotoxicity profiles (e.g., MTT assay in HEK293 cells). Evidence suggests that electron-withdrawing groups enhance anti-inflammatory activity .

Q. What strategies optimize synthetic yield in large-scale preparations?

  • Design of Experiments (DOE) : Vary parameters like temperature, catalyst loading (e.g., Lewis acids), and reaction time.
  • Flow chemistry : Improve reproducibility and reduce side reactions in chlorination steps .

Q. How can contradictory bioactivity data between studies be resolved?

  • Orthogonal validation : Re-test the compound in multiple assays (e.g., COX-2 inhibition and NF-κB luciferase reporter assays).
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .

Q. What computational methods predict binding modes to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5IKT). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the methylphenyl group.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Reactant of Route 2
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid

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